molecular formula C9H19NO4 B1678407 Panthenol CAS No. 16485-10-2

Panthenol

Cat. No. B1678407
CAS RN: 16485-10-2
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-UHFFFAOYSA-N
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Description

Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5), and is thus a provitamin of B5 . In organisms, it is quickly oxidized to pantothenic acid . It is a viscous transparent liquid at room temperature . Panthenol is used in pharmaceutical and cosmetic products as a moisturizer and to improve wound healing .


Synthesis Analysis

Panthenol is a chemical substance made from pantothenic acid, also known as vitamin B-5 . It occurs organically and can also be produced from both plant and animal sources . A novel fluorescent method for the determination of d-panthenol (DP) level in solutions has been revealed based on the utilization of citric acid (CA) as a derivatizing agent .


Molecular Structure Analysis

Panthenol has a molecular formula of C9H19NO4 . Its average mass is 205.251 Da and its monoisotopic mass is 205.131409 Da . The IUPAC name for Panthenol is 2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide .


Chemical Reactions Analysis

The redox reactions of biologically active molecules like Panthenol can be studied using different voltammetry techniques . A novel fluorescent method for the determination of d-panthenol (DP) level in solutions with no separate hydrolysis step has been revealed based on the utilization of citric acid (CA) as a derivatizing agent .


Physical And Chemical Properties Analysis

Panthenol is a white, crystalline powder with a molecular weight of 205 g/mol and a melting point of 63°C . It is a stable, water-soluble, light ingredient that readily penetrates the skin .

Scientific Research Applications

Postoperative Comfort

Panthenol has been found to reduce postoperative nausea, distention, and aid in the restoration of normal peristalsis, demonstrating a more benign postoperative course for patients receiving it compared to those receiving a placebo (Haycock, Davis, & Morton, 1959).

Neuroprotection

Research on a rat model of middle cerebral artery occlusion shows that panthenol significantly ameliorated neurological deficits after the occlusion, suggesting its potential as a neuroprotective agent for neurological diseases (Onufriev et al., 2010).

Dermatology and Wound Healing

Panthenol promotes the proliferation of dermal fibroblasts, influences gene expression, and enhances the suppression of free radical formation in skin fibroblasts. This demonstrates its potential in wound healing applications (Wiederholt et al., 2009).

Dermatological Formulations

Panthenol is used in dermatology and cosmetology for its hydrating, softening, and skin barrier function. Studies indicate the need for detailed evaluations of its efficacy in cosmetic and pharmaceutical formulations (Pavlačková et al., 2019).

Nephroprotection

In a study on rhabdomyolysis-induced acute kidney injury, panthenol demonstrated nephroprotective effects. This was attributed to its antioxidant effects, normalization of mitochondrial metabolism, and modulation of glutathione-dependent signaling (Semenovich et al., 2022).

Hair Care

Dexpanthenol has been found to promote cell growth by preventing cell senescence and apoptosis in cultured human hair follicle cells, suggesting its effectiveness in hair care products for anti-hair loss (Shin et al., 2021).

Skin Moisturization

Studies on skin moisturizing effects of panthenol-based formulations indicate significant improvements in skin conditions, such as moisture and transepidermal water loss, highlighting its role in maintaining skin integrity (Camargo, Gaspar, & Maia Campos, 2011).

Hypolipidemic Effects

Panthenol derivatives have been studied for their hypolipidemic effects in mice with hypothalamic obesity. The study suggested that these derivatives can reduce resistance to insulin and activate lipolysis (Naruta & Buko, 2001).

Antibiotic and Sulfonamide Resistance

Panthenol has been found to have a "stimulating" effect on the action of antibiotics and sulfonamides against staphylococci, suggesting its potential in enhancing the effectiveness of these drugs (Tritsmans & Vanbeneden, 2006).

Corneal Healing

Research indicates that D-panthenol may have an effect on corneal epithelial regeneration, especially after surface laser ablation, although the clinical relevance seems minimal (Hamdi, 2018).

Nail Penetration and Kinetics

Panthenol's absorption into and through the human nail was studied, indicating its role as a humectant and in improving the flexibility and strength of nails (Hui et al., 2007).

Safety And Hazards

Panthenol is widely considered beneficial as a supplement, it’s only classified as “likely safe” for topical use on the skin, hair, and nails . That means there’s no significant evidence that panthenol causes harm, and plenty of anecdotal evidence that it’s helpful for many skin concerns .

Future Directions

Panthenol has gained much popularity in cosmetic products due to its moisturizing capabilities . The main study cited about panthenol’s ability showed that the 1% and 5% formulas performed better . This suggests that panthenol could continue to be a key ingredient in future cosmetic products .

properties

IUPAC Name

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044598
Record name Panthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Panthenol

CAS RN

16485-10-2, 81-13-0
Record name DL-Panthenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panthenol [USAN:USP:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name panthenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899
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Record name Dexpanthenol [USAN)
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name panthenol
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Record name Panthenol
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Record name PANTHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,550
Citations
FB Camargo Jr, LR Gaspar… - Journal of cosmetic …, 2011 - scholar.archive.org
This study aims to evaluate the skin moisturizing efficacy of formulations containing different concentrations of panthenol. Formulations supplemented with or without 0.5%, 1.0%, or 5.0…
Number of citations: 113 scholar.archive.org
H Stettler, P Kurka, C Wagner… - Journal of …, 2017 - Taylor & Francis
Purpose: Two studies were conducted with a new topical panthenol-containing emollient (NTP-CE) to investigate the skin-moisturizing effect in healthy adults and tolerability in healthy …
Number of citations: 27 www.tandfonline.com
H Stettler, P Kurka, N Lunau, C Manger… - Journal of …, 2017 - Taylor & Francis
Full article: A new topical panthenol-containing emollient: Results from two randomized controlled studies assessing its skin moisturization and barrier restoration potential, and the …
Number of citations: 49 www.tandfonline.com
J Pavlačková, P Egner, T Sedláček… - Journal of Cosmetic …, 2019 - Wiley Online Library
… Panthenol is an active substance used in dermatology to protect the health of the skin, to … function of panthenol are utilized. Detailed studies evaluating the efficacy of panthenol in …
Number of citations: 18 onlinelibrary.wiley.com
X Hui, SB Hornby, RC Wester… - … journal of cosmetic …, 2007 - Wiley Online Library
… of panthenol into and through the human nail was examined in this study. Panthenol, the … nail treatment formulated with panthenol (2%) was compared to a solution of panthenol (2%…
Number of citations: 21 onlinelibrary.wiley.com
H Stettler, P Kurka, J Kandzora, V Pavel… - Journal of …, 2017 - Taylor & Francis
Purpose: A study was conducted with a new topical panthenol-containing emollient (NTP-CE) to investigate the efficacy and safety of a 3-month maintenance treatment in infants and …
Number of citations: 19 www.tandfonline.com
M Vraneš, J Panić, A Tot, S Papović, M Rapaić… - The Journal of Chemical …, 2018 - Elsevier
… The effect of D-panthenol … D-panthenol, partial molar volumes of D-panthenol and water, viscosity B-coefficients and hydration number. It was found that hydroxyl groups of D-panthenol …
Number of citations: 9 www.sciencedirect.com
NM Zholobak, AB Shcherbakov… - … of Photochemistry and …, 2014 - Elsevier
… is determined by panthenol-to-ceria molar ratio. The combination of panthenol and nano-ceria … UV-irradiation more effectively than individual panthenol or ceria. The protective action of …
Number of citations: 58 www.sciencedirect.com
S Shimizu, Y Tani, K Ogata - Agricultural and Biological Chemistry, 1974 - Taylor & Francis
… form panthenol were performed. From the results, it was confirmed that panthenol is first … Panthenol was also oxidized to pantothenic acid by Bacillus I'oseus AKU 0208. The enzyme …
Number of citations: 13 www.tandfonline.com
F Ricci, F Masini, B Fossati, P Frascione… - Eur Rev Med …, 2016 - europeanreview.org
OBJECTIVE: Acne vulgaris is a disease of the sebaceous follicle which affects up to 90% of adolescent patients. Topical retinoids, benzoyl peroxide and antibiotics are the main …
Number of citations: 21 www.europeanreview.org

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